Febuxostat D9

Descripción general

Descripción

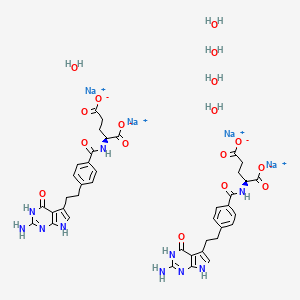

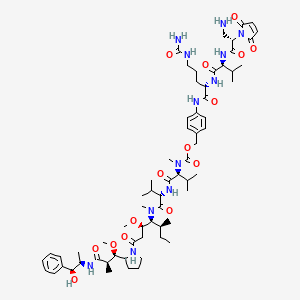

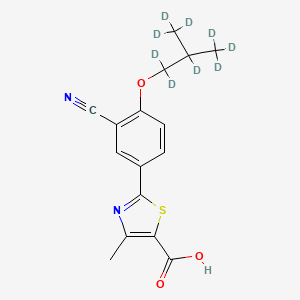

Febuxostat D9 is a deuterated analog of Febuxostat . It is a potent and selective inhibitor of xanthine oxidase, an enzyme that plays a key role in the production of uric acid in the body . It is intended for use as an internal standard for the quantification of febuxostat .

Molecular Structure Analysis

The molecular formula of Febuxostat D9 is C16H7D9N2O3S . The InChI code is InChI=1S/C16H16N2O3S/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20/h4-6,9H,8H2,1-3H3,(H,19,20)/i1D3,2D3,8D2,9D .Chemical Reactions Analysis

Febuxostat D9, like Febuxostat, works by inhibiting the activity of xanthine oxidase, which reduces the production of uric acid in the body . It inhibits bovine milk xanthine oxidase as well as mouse and rat liver xanthine oxidase/xanthine dehydrogenase .Physical And Chemical Properties Analysis

Febuxostat D9 is a solid substance . Its molecular weight is 325.4 g/mol . Unfortunately, specific information about its melting point, boiling point, and solubility was not found.Aplicaciones Científicas De Investigación

Gout Management

Febuxostat D9 is primarily used as a xanthine oxidase inhibitor to address hyperuricemia in gout patients . It effectively lowers uric acid levels, relieves symptoms, and supports long-term control, especially for patients intolerant to allopurinol .

Cardiovascular Safety

Recent studies have demonstrated its cardiovascular safety . This makes it a compelling alternative for patients with cardiovascular concerns.

Hepatic Effects

Febuxostat D9 exhibits minimal hepatotoxicity, making it suitable for those with liver comorbidities .

Renal Effects

Febuxostat D9 exhibits potential nephroprotective effects . This is particularly noteworthy for gout patients with renal concerns.

Musculoskeletal Applications

Beyond gout, its anti-inflammatory properties hint at applications in musculoskeletal conditions . This opens up a broader spectrum of clinical contexts for its use.

Metabolic Syndrome

Febuxostat D9’s applications extend to the treatment of metabolic syndrome . This is due to its ability to reduce uric acid production.

Internal Standard for Quantification

Febuxostat-d9 is intended for use as an internal standard for the quantification of febuxostat by GC- or LC-MS .

Treatment of Hyperuricemia

Febuxostat D9 has shown effectiveness in the treatment of hyperuricemia . It has been compared with allopurinol in several studies, with promising results .

Mecanismo De Acción

- By inhibiting XO, Febuxostat reduces the synthesis of uric acid, leading to decreased serum uric acid levels .

- As a result, serum uric acid concentrations decrease, alleviating hyperuricemia associated with gout .

- By inhibiting XO, Febuxostat disrupts the conversion of these intermediates to uric acid, preventing urate crystal deposition .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Direcciones Futuras

Febuxostat, the non-deuterated analog of Febuxostat D9, has shown potential in various therapeutic applications beyond gout, thanks to its anti-inflammatory properties . Future directions include personalized medicine, combination therapies, mechanistic insights, and ongoing long-term safety monitoring .

Propiedades

IUPAC Name |

2-[3-cyano-4-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propoxy]phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20/h4-6,9H,8H2,1-3H3,(H,19,20)/i1D3,2D3,8D2,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSJTQLCZDPROO-KIROAFHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])OC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)O)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678704 | |

| Record name | 2-(3-Cyano-4-{[2-(~2~H_3_)methyl(~2~H_6_)propyl]oxy}phenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Febuxostat D9 | |

CAS RN |

1246819-50-0 | |

| Record name | 2-(3-Cyano-4-{[2-(~2~H_3_)methyl(~2~H_6_)propyl]oxy}phenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What analytical techniques are commonly used to quantify Febuxostat and Febuxostat-d9 in biological samples?

A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique employed for quantifying both Febuxostat and Febuxostat-d9 in biological matrices, such as human plasma. [, , ] This method offers high sensitivity and selectivity, essential for accurately measuring drug concentrations during pharmacokinetic studies.

Q2: Why is Febuxostat-d9 preferred as an internal standard over other compounds in analyzing Febuxostat?

A: Febuxostat-d9, due to its structural similarity to Febuxostat, exhibits comparable chemical behavior during sample preparation and analysis. [, ] This similarity minimizes variability caused by matrix effects or ion suppression, leading to more accurate and reliable quantification of Febuxostat in biological samples.

Q3: Can you provide a specific example of how Febuxostat-d9 has been used in a pharmacokinetic study?

A: One study investigated the pharmacokinetics of Febuxostat tablets in Wistar rats using Febuxostat-d9 as the internal standard. [] By measuring Febuxostat concentrations in plasma samples collected at various time points, researchers determined key pharmacokinetic parameters such as Tmax, Cmax, T1/2, and AUC0-∞. This data helps understand the absorption, distribution, metabolism, and excretion profile of Febuxostat in this animal model.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.